Salicylic acid beta-D-glucoside
Overview
Description
Interconversion of Salicylic Acid and its Glucoside
Salicylic acid beta-D-glucoside (SAG) is a compound that has been studied for its role in plant defense mechanisms, particularly in tobacco. Research has shown that salicylic acid (SA), which is a key regulatory component in disease resistance, is rapidly converted to SAG in tobacco plants . This conversion is significant because SAG, like SA, can induce the expression of pathogenesis-related (PR) proteins and systemic acquired resistance (SAR) . The interconversion between SA and SAG is an important aspect of the plant's response to pathogens.
Synthesis Analysis
The synthesis of SAG has been explored through the application of chemically synthesized SAG to tobacco leaves. It was found that SAG is as active as SA in the induction of PR-1 gene expression in tobacco . This suggests that the synthetic pathway of SAG is efficient and can mimic the natural biological process, providing a useful tool for studying the role of SAG in plant defense.
Molecular Structure Analysis
SAG is a glucoside of SA, where the glucose moiety is attached to the SA molecule. The molecular structure of SAG allows it to be a stable metabolite of SA, which is important for its function in plants. The stability of SAG compared to SA is due to the presence of the glucose moiety, which can affect the solubility and reactivity of the molecule .
Chemical Reactions Analysis
The chemical reactions involving SAG primarily include its formation from SA and its potential to release SA upon hydrolysis. In tobacco, the formation of SAG from SA is catalyzed by specific glucosyltransferases, which have been shown to be enhanced by pathogen inoculation or SA treatment . Additionally, the transient release of SA from SAG has been observed, which precedes the induction of PR-1 gene expression . This release occurs in the extracellular spaces and suggests a mechanism by which SAG can contribute to SAR.
Physical and Chemical Properties Analysis
SAG's physical and chemical properties are influenced by its glucoside form. It is a more stable metabolite of SA, which allows it to accumulate gradually after SA treatment . The stability and gradual accumulation of SAG contrast with the rapid synthesis and decline of glucosyl salicylate (GS), another SA metabolite . The distinct physical properties of SAG, such as its stability and solubility, are crucial for its role in the plant's defense system.
Scientific Research Applications
Plant Defense Responses
Salicylic acid β-glucoside (SAG) plays a crucial role in plant defense mechanisms. A study by Song (2006) demonstrated that the enzyme UDP-glucose:SA glucosyltransferase1 in Arabidopsis thaliana, which helps synthesize SAG, is rapidly induced in response to pathogen infection. This suggests that SAG accumulation is an early defense response in plants.
Oxidative Burst in Plant Cells
Kawano et al. (2004) found that SAG acts as a slow inducer of oxidative burst in tobacco suspension culture, highlighting its role in plant cell viability and defense signaling pathways. The study Kawano et al. (2004) observed that SAG induces a prolonged generation of reactive oxygen species in plant cells, which is crucial for plant immunity.
Translocation in Tobacco Plants
Research by Ohashi et al. (2004) on the translocation of salicylic acid in tobacco plants revealed that SA, and potentially its derivatives like SAG, can rapidly move throughout the plant as an emergency signal during pathogen attack.
Plant Immune-Priming Compounds
A study by Noutoshi et al. (2012) identified compounds that target SA glucosyltransferases in Arabidopsis. These compounds inhibit the enzymes that convert SA to SAG, suggesting a potential avenue for developing crop protectants by modulating the levels of active free SA.
Plant Growth and Development
Salicylic acid, including its derivatives like SAG, is not only essential in plant defense but also influences plant growth and development. The study by Rivas-San Vicente and Plasencia (2011) reviews the role of SA in various physiological processes beyond its defensive function.
Safety And Hazards
Future Directions
Research suggests that fine-tuning Salicylic Acid homeostasis through suppression of Salicylic Acid metabolism is an effective approach for studying broad-spectrum disease resistance in rice . Moreover, the importance of vector suppression as part of huanglongbing (HLB) management in citrus has been highlighted .
properties
IUPAC Name |
2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-4-2-1-3-6(7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/t8-,9-,10+,11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPBMNKOLMSJPF-BZNQNGANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylic acid beta-D-glucoside | |
CAS RN |
10366-91-3 | |
Record name | Salicylic acid 2-O-β-D-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10366-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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